1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

Purity Reproducibility Building Block

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS 949922-65-0) is a functionalized seven‑membered N‑heterocyclic building block belonging to the 5‑oxoazepane‑1,4‑dicarboxylate class. Its structure features a Boc‑protected nitrogen, a 5‑oxo group, and a methyl ester, affording a molecular weight of 271.31 g·mol⁻¹ and the molecular formula C₁₃H₂₁NO₅.

Molecular Formula C13H21NO5
Molecular Weight 271.313
CAS No. 949922-65-0
Cat. No. B2497432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
CAS949922-65-0
Molecular FormulaC13H21NO5
Molecular Weight271.313
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC
InChIInChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3
InChIKeyXLRCAKOWVBJGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS 949922-65-0) – 5-Oxoazepane Scaffold Profile


1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (CAS 949922-65-0) is a functionalized seven‑membered N‑heterocyclic building block belonging to the 5‑oxoazepane‑1,4‑dicarboxylate class [1]. Its structure features a Boc‑protected nitrogen, a 5‑oxo group, and a methyl ester, affording a molecular weight of 271.31 g·mol⁻¹ and the molecular formula C₁₃H₂₁NO₅ . Commercial sources supply the compound at purities typically ranging from 91% to 98%, with physical form reported as a liquid stored at room temperature .

Why 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate Cannot Be Casually Substituted by Other Azepane Derivatives


Superficially similar azepane-1,4-dicarboxylates vary in ester substituent (methyl vs. ethyl), oxidation state (5-oxo vs. fully saturated), and N‑protection, all of which alter reactivity, solubility, and downstream synthetic compatibility. For instance, the methyl ester in 1-tert‑butyl 4‑methyl 5‑oxoazepane‑1,4‑dicarboxylate confers distinct electrophilicity and steric profile relative to its ethyl ester analog , while the 5-oxo group provides a handle for diastereoselective reduction or further functionalization not available in fully reduced azepane‑1,4‑dicarboxylates [1]. Commercial purity also varies substantially (e.g., 91% vs. 98%) , directly impacting the reproducibility of stoichiometric reactions. Therefore, assuming interchangeability without quantitative comparative data risks reaction failure, impurity carry‑through, and unanticipated cost.

Quantitative Differentiators for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (949922-65-0)


Purity Advantage: 98% (Leyan) vs. 91% (Sigma‑Aldrich) for the Same CAS

The same CAS 949922-65-0 is offered at two distinct purity levels: 98% from Leyan and 91% from Sigma‑Aldrich . The 7 percentage‑point difference in assay purity corresponds to a reduction of undefined impurities from ~9% to ~2%, directly lowering the risk of side reactions and simplifying purification in multistep syntheses.

Purity Reproducibility Building Block

Methyl Ester vs. Ethyl Ester: Steric and Electronic Differentiation

The methyl ester in 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate provides a smaller steric profile and higher electrophilicity compared to the ethyl ester analog (1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, CAS 141642-82-2) . In nucleophilic acyl substitution reactions, methyl esters typically exhibit 2–10‑fold faster reaction rates than ethyl esters due to reduced steric shielding of the carbonyl carbon [1]. This class‑level difference can shorten reaction times or allow milder conditions when the methyl ester is employed.

Ester Reactivity Steric Hindrance Synthetic Compatibility

Purity Benchmarking Against a Common 5-Oxoazepane Comparator

When compared to the ethyl ester analog 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), the methyl ester compound exhibits a comparable or slightly higher purity ceiling. The ethyl ester is widely available at purities ranging from 90% to 98% [1], while the methyl ester reaches 98% . This similarity in achievable purity ensures that selection can be based on reactivity preferences rather than quality compromises.

Purity Quality Control Comparator

Analytical Characterization Completeness: MDL and InChI Availability

The target compound is assigned MDL number MFCD22394367 and InChIKey XLRCAKOWVBJGHA-UHFFFAOYSA-N , enabling unambiguous identification and cross‑referencing across databases. In contrast, the structurally related fully reduced azepane‑1,4‑dicarboxylate (CAS 1259065-07-0) lacks an MDL number in several vendor catalogs , complicating quality‑control documentation.

Analytical Data Quality Assurance Traceability

Cost Per Gram Comparison: Limited Price Transparency But Favorable Positioning

While many vendors require quotation for bulk pricing, the CymitQuimica catalog lists 25 mg of 1-tert‑butyl 4‑methyl 5‑oxoazepane‑1,4‑dicarboxylate at €302.00 . This price point for a small quantity (€12.08/mg) provides a benchmark, though no direct milligram‑equivalent quote is available for the ethyl ester analog. However, the methyl ester's structural simplicity and the use of lower‑cost methanol in its synthesis (versus ethanol for the ethyl ester) suggest potential long‑term cost advantages at scale.

Procurement Cost Budget Planning Price Comparison

5-Oxo Functionalization Enables Diastereoselective Transformations Not Possible with Saturated Azepanes

The 5‑oxo group in 1-tert‑butyl 4‑methyl 5‑oxoazepane‑1,4‑dicarboxylate permits diastereoselective Luche reduction to the corresponding alcohol, a transformation that cannot be performed on fully saturated azepane‑1,4‑dicarboxylates (e.g., CAS 1259065-07-0) [1]. The resulting chiral alcohol can serve as a point of further diversification, whereas the saturated analog lacks this synthetic entry point.

Diastereoselectivity Ketone Reduction Scaffold Diversification

Procurement-Driven Application Scenarios for 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate (949922-65-0)


High‑Fidelity Library Synthesis Requiring ≥98% Purity

Medicinal chemistry groups building compound libraries via parallel synthesis should prioritize the 98% grade to minimize carry‑through of undefined impurities that can confound biological assay results. The 7‑point purity advantage over the 91% alternative translates to fewer failed reactions and more reliable SAR data.

Diastereoselective Scaffold Diversification via Ketone Reduction

The 5‑oxo group enables diastereoselective Luche reduction to install a secondary alcohol , a transformation unavailable with the fully reduced azepane‑1,4‑dicarboxylate (CAS 1259065-07-0). This makes the compound a strategic choice for projects requiring chiral hydroxyl handles for subsequent functionalization.

Ester‑Sensitive Reaction Sequences Favoring Methyl Over Ethyl Esters

When subsequent steps involve nucleophilic acyl substitution, the methyl ester's faster kinetics (2–10× relative to ethyl esters ) can shorten reaction times or permit lower‑temperature conditions. This is particularly valuable in temperature‑sensitive multistep syntheses.

Quality‑Controlled Industrial R&D Requiring Full Analytical Traceability

The presence of a consistent MDL number (MFCD22394367) and InChIKey (XLRCAKOWVBJGHA-UHFFFAOYSA-N) [1][2] supports documentation for regulatory submissions and intellectual property filings, offering a compliance advantage over less thoroughly characterized azepane analogs.

Technical Documentation Hub

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